Methyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3-carboxylate
Overview
Description
Methyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3-carboxylate is a heterocyclic organic compound with significant interest in the fields of chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3-carboxylate typically involves the condensation of acetylacetone with ethyl bromopyruvate. This reaction leads to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate, which is then transformed into the desired compound through aromatization by elimination of water .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis from β-dicarbonyl compounds, as described above, can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can yield dihydrofuran derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the hydroxyl and carboxylate groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted furan derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
Methyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular functions .
Comparison with Similar Compounds
- Methyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate
- Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
- Methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylate
Comparison: Methyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader range of applications in scientific research and industry, particularly in the synthesis of biologically active molecules and pharmaceuticals .
Properties
IUPAC Name |
methyl 2-hydroxy-5-oxo-2H-furan-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5/c1-10-5(8)3-2-4(7)11-6(3)9/h2,6,9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLXZUOWYXCFKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)OC1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20539600 | |
Record name | Methyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20539600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96695-26-0 | |
Record name | Methyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20539600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.